3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide is a chemical compound with the molecular formula C12H18INO2. It is an iodide salt of an anilinium derivative, characterized by the presence of a carboxyl group, an ethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halide-substituted anilinium derivatives.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: Lacks the carboxyl and ethyl groups, making it less reactive in certain chemical reactions.
N-Ethyl-N,N-dimethylanilinium chloride: Similar structure but with a chloride ion instead of iodide.
3-Carboxy-N,N-dimethylanilinium iodide: Similar but lacks the ethyl group.
Uniqueness
3-Carboxy-N-ethyl-N,N-dimethylanilinium iodide is unique due to the presence of both the carboxyl and ethyl groups, which enhance its reactivity and versatility in various chemical reactions. The iodide ion also contributes to its distinct properties compared to other halide-substituted anilinium derivatives .
Eigenschaften
CAS-Nummer |
60973-90-2 |
---|---|
Molekularformel |
C11H16INO2 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
(3-carboxyphenyl)-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C11H15NO2.HI/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14;/h5-8H,4H2,1-3H3;1H |
InChI-Schlüssel |
MAEGIIJBAUQJOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(C)C1=CC=CC(=C1)C(=O)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.